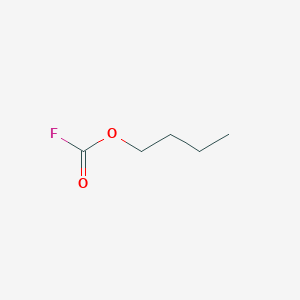
Butyl carbonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl carbonofluoridate is an organic compound that belongs to the class of carbonofluoridates These compounds are characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom and an alkyl group this compound specifically has a butyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl carbonofluoridate typically involves the reaction of butyl alcohol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+COCl2→C4H9OCOF+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where butyl alcohol and phosgene are reacted in a controlled environment to ensure safety and efficiency. The use of automated systems helps in maintaining the reaction conditions and handling the toxic reagents involved.
Chemical Reactions Analysis
Types of Reactions
Butyl carbonofluoridate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form butyl alcohol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces substituted carbonofluoridates.
Hydrolysis: Produces butyl alcohol and carbon dioxide.
Reduction: Produces butyl alcohol.
Scientific Research Applications
Butyl carbonofluoridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the carbonofluoridate functional group into molecules.
Biology: Investigated for its potential use in modifying biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which butyl carbonofluoridate exerts its effects involves the reactivity of the carbonyl group and the fluorine atom. The carbonyl group is electrophilic, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbonyl carbon, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
Methyl carbonofluoridate: Similar structure but with a methyl group instead of a butyl group.
Ethyl carbonofluoridate: Contains an ethyl group.
Propyl carbonofluoridate: Contains a propyl group.
Uniqueness
Butyl carbonofluoridate is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in this compound can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
500023-96-1 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
butyl carbonofluoridate |
InChI |
InChI=1S/C5H9FO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 |
InChI Key |
VUIQNCIDLGATGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

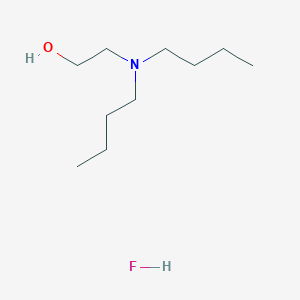
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
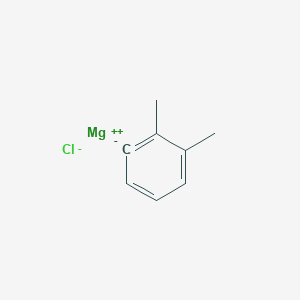
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

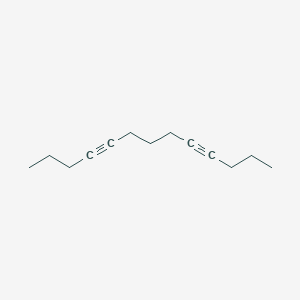
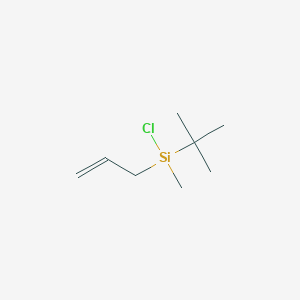
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
